molecular formula C10H12ClN3O B1334985 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride CAS No. 59994-27-3

2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride

Cat. No. B1334985
CAS RN: 59994-27-3
M. Wt: 225.67 g/mol
InChI Key: HUVTUSZGKJGSDV-UHFFFAOYSA-N
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Description

The compound "2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride" is a derivative of pyrazolone, which is a class of organic compounds with a 5-membered lactam structure. It contains an aminophenyl group, which suggests potential for chemical modifications and biological activity. The structure of related compounds has been analyzed through various spectroscopic methods and X-ray crystallography, indicating the potential for detailed structural analysis of this compound as well .

Synthesis Analysis

The synthesis of related pyrazolone derivatives often involves reactions with various reagents under controlled conditions. For instance, 2-Aminophenyl-1H-pyrazole has been used as a directing group for copper-mediated C-H amidation and sulfonamidation, suggesting that similar methods could be applied to synthesize the compound . Additionally, the reaction of 4-(1-iminoethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one with different reagents has been shown to yield a variety of pyrazolinylpyridines and related compounds, which could inform the synthesis of "2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride" .

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives has been extensively studied using X-ray crystallography. For example, the crystal structure of a similar compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined, revealing coplanar arrangements of the pyrazole, pyridine, and pyran rings . This suggests that "2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride" could also exhibit a well-defined crystalline structure amenable to similar analysis.

Chemical Reactions Analysis

The chemical reactivity of pyrazolone derivatives includes the formation of Schiff bases through condensation reactions, as seen in the synthesis of 4-[(2-hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one . Moreover, multicomponent transformations involving pyrazolone derivatives have been reported, which could be relevant for the chemical manipulation of "2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride" .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives can be inferred from spectroscopic and crystallographic data. Schiff base ligands derived from pyrazolone have been characterized using UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography, providing insights into their tautomeric equilibria and molecular packing . These techniques could be applied to determine the properties of "2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride", including its solubility, stability, and potential tautomeric forms.

Scientific Research Applications

1. Building Block for Heterocyclic Compounds

4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, including compounds like 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride, are valued for their reactivity as building blocks in the synthesis of various heterocyclic compounds. These compounds are utilized in creating a range of heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of such compounds facilitates mild reaction conditions, broadening the scope for synthesizing diverse heterocyclic compounds and dyes (Gomaa & Ali, 2020).

2. Key Scaffold in Medicinal Chemistry

The pyrazole moiety, present in compounds like 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride, is recognized as a crucial scaffold in medicinal chemistry. It's significantly used in the synthesis of biologically active compounds, serving as a versatile template for both combinatorial and medicinal chemistry. Pyrazoles are extensively utilized as synthons in organic synthesis and exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties (Dar & Shamsuzzaman, 2015).

Safety And Hazards

The safety data sheet for a related compound, 4-Aminophenyl, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It causes severe skin burns and eye damage .

properties

IUPAC Name

2-(4-aminophenyl)-5-methyl-4H-pyrazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVTUSZGKJGSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208697
Record name 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one monohydrochloride
Source EPA DSSTox
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Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride

CAS RN

59994-27-3
Record name 3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one monohydrochloride
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